N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a difluorophenyl group attached to a pyrazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2,3-difluorobenzyl chloride with 1-methyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can interact with active sites of enzymes, inhibiting their activity and exerting therapeutic effects .
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine
- 1-(2,4-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amine
- 1-(2,4-Difluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine
Comparison: N-[(2,3-difluorophenyl)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C11H11F2N3 |
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Molecular Weight |
223.22 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C11H11F2N3/c1-16-7-9(6-15-16)14-5-8-3-2-4-10(12)11(8)13/h2-4,6-7,14H,5H2,1H3 |
InChI Key |
IYTYQMRTGAXZFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
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